p-Phos, (S)-
Overview
Description
“p-Phos, (S)-” or “(S)-(-)-2,2 ,6,6 -Tetramethoxy-4,4 -bis(diphenylphosphino)-3,3 -bipyridine” is a chiral ligand used in various reactions . It’s used in asymmetric hydrogenation reactions, the preparation of chiral ketone functionalized polymers by copolymerization reaction, the synthesis of chiral alkynes by asymmetric hydroalkynylation of nonpolar alkenes or norbornadienes using iridium catalyst, and in the selective allylic alkylation of indoles using palladium catalyst .
Synthesis Analysis
The synthesis of “p-Phos, (S)-” involves the use of highly reactive phosphorus radicals and their involvement in practically significant synthesis reactions, primarily the formation of phosphorus–carbon bonds .Molecular Structure Analysis
The molecular structure of “p-Phos, (S)-” is derived from the P4 tetrahedron of white phosphorus by introducing four bridging and two terminal sulfur atoms .Chemical Reactions Analysis
“p-Phos, (S)-” is used in various chemical reactions. For instance, it’s used in the asymmetric hydrogenation of ß-keto esters, 2-arylacrylates, aryl ketones, and other substrates .Physical And Chemical Properties Analysis
Phosphorus is a waxy white solid. It is colorless and transparent in its pure form. Phosphorus is insoluble in water, but soluble in carbon disulfide .Scientific Research Applications
Asymmetric Catalysis
p-Phos, a dipyridylphosphine ligand, has been extensively utilized in asymmetric catalysis. It demonstrates exceptional efficacy in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and C-C bond formation. Its attributes like air stability, broad substrate scope, fast reaction rates, and excellent enantioselectivities make it highly attractive for practical applications (Wu & Chan, 2006).
Suzuki Cross-Coupling Reaction
In the field of organic chemistry, p-Phos has been successfully applied in the Suzuki cross-coupling reaction. It works effectively with a variety of aryl halides and shows high activity in the presence of hindered and functional groups. This aspect is crucial for synthesizing complex organic compounds (Fu et al., 2009).
Hydrogenation of α- and β-keto esters
p-Phos has been used as a chiral ligand in the ruthenium-catalyzed asymmetric hydrogenation of α- and β-keto esters in ionic liquids. It demonstrated high conversions and excellent enantioselectivities. Notably, the catalyst was reusable without loss of activity or selectivity (Lam et al., 2005).
Asymmetric Hydrogenation of Quinolines
An air-stable Ir-(P-Phos) catalyst system using p-Phos has shown high efficacy in the asymmetric hydrogenation of quinoline derivatives. The catalyst's ability to be immobilized and reused while retaining its reactivity and selectivity is particularly noteworthy (Xu et al., 2005).
Rhodium- and Ruthenium-Catalyzed Hydrogenation
Studies on rhodium- and ruthenium-catalyzed asymmetric hydrogenation of α-dehydroamino acids using p-Phos have revealed the significance of the ligand's electronic and steric properties in influencing enantioselectivity. This underscores the versatility of p-Phos in catalysis (Wu et al., 2003).
Safety And Hazards
PFAS are widely used, long-lasting chemicals, components of which break down very slowly over time. Because of their widespread use and their persistence in the environment, many PFAS are found in the blood of people and animals all over the world and are present at low levels in a variety of food products and in the environment . Exposure to some PFAS in the environment may be linked to harmful health effects in humans and animals .
Future Directions
The EPA is working hard to answer critical questions about PFAS: How to better and more efficiently detect and measure PFAS in our air, water, soil, and fish and wildlife; How much people are exposed to PFAS; How harmful PFAS are to people and the environment; How to remove PFAS from drinking water; How to manage and dispose of PFAS . This information will help EPA and state, local, and tribal partners make more informed decisions on how best to protect human health and the environment .
properties
IUPAC Name |
[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOSBBLJKXSBBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34N2O4P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Phos, (S)- | |
CAS RN |
221012-82-4, 362524-23-0 | |
Record name | p-Phos, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221012824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Phos, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362524230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-PHOS, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04VUU8H7L4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | P-PHOS, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW0P1P8U1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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